(2R)-2-azaniumyl-2-(4-methylphenyl)acetate
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Description
(2R)-2-azaniumyl-2-(4-methylphenyl)acetate is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (2R)-2-azaniumyl-2-(4-methylphenyl)acetate involves the conversion of a starting material into the desired product through a series of chemical reactions.
Starting Materials
4-methylbenzaldehyde, methylamine, acetic acid, sodium hydroxide, hydrogen peroxide, sodium borohydride, hydrochloric acid, sodium bicarbonate, sodium chloride, wate
Reaction
Step 1: Condensation of 4-methylbenzaldehyde and methylamine to form 4-methyl-N-methylbenzamide, Step 2: Reduction of 4-methyl-N-methylbenzamide with sodium borohydride to form 4-methyl-N-methylbenzylamine, Step 3: Acetylation of 4-methyl-N-methylbenzylamine with acetic anhydride and acetic acid to form N-acetyl-4-methyl-N-methylbenzylamine, Step 4: Oxidation of N-acetyl-4-methyl-N-methylbenzylamine with hydrogen peroxide and sodium hydroxide to form N-acetyl-4-methylbenzylamine, Step 5: Hydrolysis of N-acetyl-4-methylbenzylamine with hydrochloric acid to form 4-methylbenzylamine, Step 6: Reaction of 4-methylbenzylamine with acetic acid to form (2R)-2-azaniumyl-2-(4-methylphenyl)acetate, Step 7: Neutralization of (2R)-2-azaniumyl-2-(4-methylphenyl)acetate with sodium bicarbonate and precipitation with sodium chloride to obtain the final product
properties
IUPAC Name |
(2R)-2-azaniumyl-2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRRCPHBUKHOEY-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-azaniumyl-2-(4-methylphenyl)acetate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.